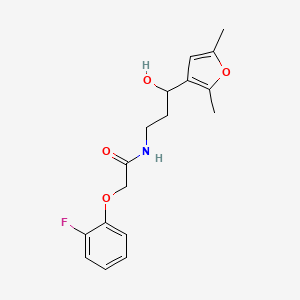

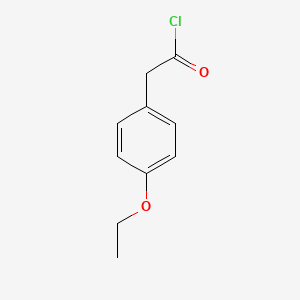

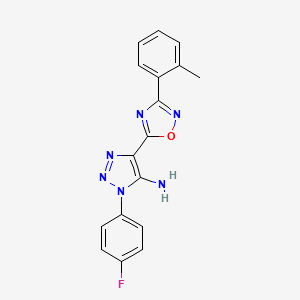

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as FEOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FEOX is a derivative of oxalamide, which is a class of compounds that have been extensively studied for their biological activities.

Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activity

A study by Romagnoli et al. (2015) explores the antiproliferative activity of compounds with structures similar to N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide against cancer cells. These compounds demonstrated potent in vitro and in vivo anticancer properties, including binding to the colchicine site of tubulin, inducing apoptosis, and displaying vascular disrupting properties derived from their effect on vascular endothelial cells (Romagnoli et al., 2015).

Pro-Drug System for Anticancer Drugs

Berry et al. (1997) discuss the synthesis of compounds related to N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, focusing on their potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors. These compounds could be used to trigger the release of parent drugs in cancer treatment (Berry et al., 1997).

Synthesis of Enantiomerically Pure Furan Derivatives

Hormuth and Reissig (1991) describe a method for adding lithiated methoxyallene to chiral aldehydes, leading to the synthesis of enantiomerically pure furan derivatives, which is relevant to the chemistry of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide (Hormuth & Reissig, 1991).

Photolabile Polymers in DNA and Bacterial Cell Interactions

Sobolčiak et al. (2013) synthesized a cationic polymer that can transform to a zwitterionic form upon irradiation, demonstrating applications in DNA condensation and release, and switching antibacterial activity. This study's focus on photolabile compounds shares a connection with the structural and functional properties of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide (Sobolčiak et al., 2013).

Anti-Inflammatory and Antioxidative Effects of Furan Derivatives

Makkar and Chakraborty (2018) isolated furanyl compounds from red seaweed, demonstrating significant anti-inflammatory and antioxidative properties. These findings suggest potential applications of furan derivatives, including N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, in medicinal chemistry (Makkar & Chakraborty, 2018).

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-21-14-5-3-2-4-13(14)10-18-16(20)15(19)17-8-6-12-7-9-22-11-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFKJQMROAIYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977417.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide](/img/structure/B2977418.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2977421.png)

![5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2977428.png)

![[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2977429.png)